molecular formula C12H20O4 B14790093 Ethyl 8-methyl-4,7-dioxononanoate CAS No. 1188264-83-6

Ethyl 8-methyl-4,7-dioxononanoate

Cat. No.: B14790093
CAS No.: 1188264-83-6
M. Wt: 228.28 g/mol
InChI Key: QEKWTVSEKIUOBG-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4,7-dioxononanoate is a branched-chain ketoester characterized by a nine-carbon backbone (nonanoate), with oxo groups at positions 4 and 7 and a methyl substituent at position 8. Its structure distinguishes it from simpler esters by the presence of dual ketone functionalities and a terminal methyl branch.

Properties

CAS No.

1188264-83-6

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 8-methyl-4,7-dioxononanoate

InChI

InChI=1S/C12H20O4/c1-4-16-12(15)8-6-10(13)5-7-11(14)9(2)3/h9H,4-8H2,1-3H3

InChI Key

QEKWTVSEKIUOBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methyl-4,7-dioxononanoate typically involves the esterification of 8-methyl-4,7-dioxononanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 8-methyl-4,7-dioxononanoate with three closely related esters, emphasizing structural variations, physicochemical properties, and functional roles.

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)

  • Structure: A heptanoate ester (7-carbon backbone) with 4,7-dioxo groups and a 4-methoxyphenyl substituent at position 7.
  • Molecular Formula : C₁₆H₂₀O₅.
  • Key Differences: Shorter carbon chain (heptanoate vs. nonanoate). Aromatic substitution (methoxyphenyl) instead of an aliphatic methyl branch. Higher molecular weight (292.33 g/mol vs. theoretical ~242.3 g/mol for this compound).
  • Applications : Used in synthetic routes with reported yields of 43–49%, suggesting utility as a precursor for bioactive molecules or fluorinated analogs .

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS 1208318-08-4)

  • Structure : Similar to the above but with a 4-bromophenyl group at position 7.
  • Molecular Formula : C₁₅H₁₇BrO₄.
  • Higher polarity due to bromine, likely affecting solubility (e.g., lower solubility in nonpolar solvents compared to the methyl-substituted compound).
  • Applications : Serves as a synthetic intermediate with documented use in pharmaceutical research (e.g., kinase inhibitors) .

Methyl 9-Hydroxynona-4,7-diynoate

  • Structure: A nonanoate derivative with conjugated triple bonds (4,7-diynoate) and a hydroxyl group at position 9.
  • Key Differences: Triple bonds introduce rigidity and reactivity (e.g., susceptibility to Diels-Alder reactions). Hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the ketone-rich this compound.
  • Synthesis: Produced via Sonogashira coupling (83% yield), highlighting divergent synthetic strategies for alkyne-functionalized esters vs. ketoesters .

Comparative Data Table

Compound Backbone Length Substituents Molecular Weight (g/mol) Key Applications
This compound Nonanoate (C9) 8-methyl, 4,7-dioxo ~242.3 (theoretical) Synthetic intermediate (inferred)
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate Heptanoate (C7) 4-methoxyphenyl, 4,7-dioxo 292.33 High-yield precursor for fluorinated compounds
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate Heptanoate (C7) 4-bromophenyl, 4,7-dioxo 353.20 Pharmaceutical intermediate
Methyl 9-Hydroxynona-4,7-diynoate Nonanoate (C9) 4,7-diynoate, 9-hydroxy ~208.2 Substrate for conjugated polymer synthesis

Functional and Reactivity Insights

  • Ketone Reactivity: The dual oxo groups in this compound may facilitate keto-enol tautomerism or serve as electrophilic sites for condensation reactions, akin to phenyl-substituted analogs .
  • Steric Effects : The 8-methyl branch could hinder nucleophilic attacks at the terminal carbonyl, contrasting with linear-chain dioxoesters.
  • Synthetic Challenges: Unlike hydroxyl- or bromo-substituted derivatives (e.g., ), the synthesis of this compound may require selective ketone protection strategies to avoid side reactions.

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